molecular formula C16H19Cl2N5OS B5476335 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5476335
M. Wt: 400.3 g/mol
InChI Key: ZTUNFUCFLWSGBM-UHFFFAOYSA-N
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Description

2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Properties

IUPAC Name

2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5OS/c1-11-20-21-16(25-11)19-15(24)10-23-7-5-22(6-8-23)9-12-13(17)3-2-4-14(12)18/h2-4H,5-10H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUNFUCFLWSGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step process. The starting materials include aminothiourea and carbon disulfide. The reaction proceeds through the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.

Chemical Reactions Analysis

2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antiviral and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets in the body. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include other 1,3,4-thiadiazole derivatives, such as:

    2-[1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives: These compounds also exhibit antimicrobial properties and are used in similar applications.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Known for their antiviral activity.

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